molecular formula C13H7Cl2F2NO B12637555 N-(3,5-Dichlorophenyl)-2,6-difluorobenzamide CAS No. 1421262-25-0

N-(3,5-Dichlorophenyl)-2,6-difluorobenzamide

Cat. No.: B12637555
CAS No.: 1421262-25-0
M. Wt: 302.10 g/mol
InChI Key: YJZZCBHSOOMSGY-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2,6-difluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of dichlorophenyl and difluorobenzamide groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorophenyl)-2,6-difluorobenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2,6-difluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product . The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the benzoyl chloride, followed by the elimination of hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)-2,6-difluorobenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include substituted benzamides, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,5-Dichlorophenyl)-2,6-difluorobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorophenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-Dichlorophenyl)-2,6-difluorobenzamide is unique due to the presence of both dichlorophenyl and difluorobenzamide groups, which confer specific chemical and biological properties

Properties

CAS No.

1421262-25-0

Molecular Formula

C13H7Cl2F2NO

Molecular Weight

302.10 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2,6-difluorobenzamide

InChI

InChI=1S/C13H7Cl2F2NO/c14-7-4-8(15)6-9(5-7)18-13(19)12-10(16)2-1-3-11(12)17/h1-6H,(H,18,19)

InChI Key

YJZZCBHSOOMSGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC(=CC(=C2)Cl)Cl)F

Origin of Product

United States

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